methyl 11-(3-bromo-4,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
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Overview
Description
Methyl 11-(3-bromo-4,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound with a unique structure that includes a brominated dimethoxyphenyl group and a dibenzo diazepine core
Preparation Methods
The synthesis of methyl 11-(3-bromo-4,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dibenzo diazepine core: This involves the cyclization of appropriate precursors under specific conditions.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 11-(3-bromo-4,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 11-(3-bromo-4,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other brominated dimethoxyphenyl derivatives and dibenzo diazepine analogs. Compared to these compounds, methyl 11-(3-bromo-4,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Similar compounds may include:
- 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Properties
Molecular Formula |
C24H25BrN2O5 |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
methyl 6-(3-bromo-4,5-dimethoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C24H25BrN2O5/c1-12-9-17-20(22(28)19(12)24(29)32-4)21(27-16-8-6-5-7-15(16)26-17)13-10-14(25)23(31-3)18(11-13)30-2/h5-8,10-12,19,21,26-27H,9H2,1-4H3 |
InChI Key |
XTLAAAIRTRCNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)Br)OC)OC)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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